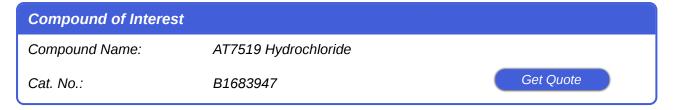


AT7519: A Comprehensive Technical Profile of a Multi-CDK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

AT7519 is a novel, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs). [1] It has demonstrated potent activity against several key CDKs involved in both cell cycle regulation and transcription, making it a subject of significant interest in oncological research. [1][2][3] This technical guide provides an in-depth overview of the AT7519 inhibition profile, its mechanism of action, and the experimental methodologies used for its characterization.

Inhibition Profile and Potency

AT7519 is an ATP-competitive inhibitor that demonstrates potent, low nanomolar inhibitory activity against a range of cyclin-dependent kinases.[4][5] Its primary targets include CDKs essential for cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcription (CDK9).[3] [6] The compound also shows activity against Glycogen Synthase Kinase-3β (GSK3β).[3][4] A summary of its inhibitory activity is presented below.



Target Kinase	IC50 (nM)
CDK9/Cyclin T	<10
CDK5/p35	13
CDK2/Cyclin A	47
CDK4/Cyclin D1	100
CDK6/Cyclin D3	170
CDK1/Cyclin B	210
GSK3β	89

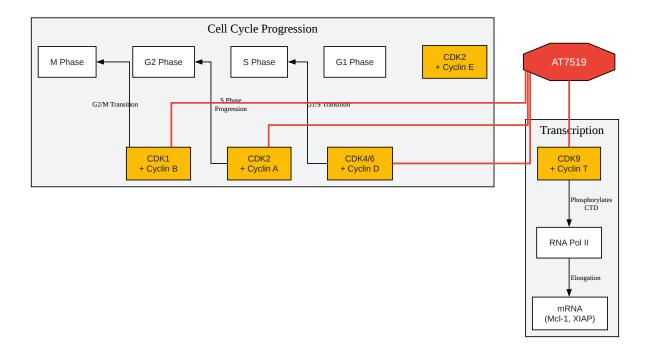
Table 1: In vitro kinase inhibition profile of AT7519. Data compiled from multiple sources.[3][6]

Mechanism of Action

The anti-proliferative and pro-apoptotic effects of AT7519 stem from its ability to inhibit multiple CDKs, leading to a dual impact on cancer cells: cell cycle arrest and transcriptional suppression.

- Cell Cycle Inhibition: By inhibiting CDK1, CDK2, CDK4, and CDK6, AT7519 disrupts the
 orderly progression of the cell cycle.[8] Inhibition of CDK4/6 prevents the phosphorylation of
 the Retinoblastoma protein (Rb), which in turn keeps the E2F transcription factor
 sequestered, halting entry into the S-phase.[9] Inhibition of CDK2 and CDK1 further blocks
 progression through the S and G2/M phases, respectively.[3][9] This leads to an
 accumulation of cells in the G0/G1 and G2/M phases.[1]
- Transcriptional Inhibition: AT7519 is a potent inhibitor of CDK9.[3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II).[2][9] This phosphorylation is critical for the elongation of transcription. By inhibiting CDK9, AT7519 prevents RNA Pol II-mediated transcription, leading to a rapid depletion of proteins with short half-lives.[2][10] Many of these short-lived proteins, such as Mcl-1 and XIAP, are critical anti-apoptotic factors. [1][2] Their downregulation is a key driver of AT7519-induced apoptosis.[2]





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Caption: AT7519 inhibits both cell cycle and transcriptional CDKs.

Experimental Protocols

The characterization of AT7519 involves a series of biochemical and cell-based assays to determine its potency and elucidate its mechanism of action.

In Vitro Kinase Assays

These assays are fundamental for determining the direct inhibitory effect of AT7519 on purified kinase enzymes.



- Objective: To quantify the concentration of AT7519 required to inhibit 50% of the activity (IC50) of a specific kinase.
- Methodology:
 - Reaction Mixture: Purified recombinant CDK/cyclin complexes are incubated in a reaction buffer containing a suitable substrate (e.g., Histone H1 for CDK1/2 or a specific peptide for others),[5] and [y-33P]ATP or unlabeled ATP.
 - Inhibitor Addition: A range of AT7519 concentrations is added to the reaction mixtures.
 - Incubation: The reaction is allowed to proceed for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 30°C).[5]
 - Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods:
 - Radiometric Filter Binding: The reaction mixture is passed through a filter membrane that captures the phosphorylated substrate. The radioactivity on the filter is then measured using a scintillation counter.[5]
 - ELISA/DELFIA: An antibody specific to the phosphorylated substrate is used to detect the product in an ELISA (Enzyme-Linked Immunosorbent Assay) or DELFIA (Dissociation-Enhanced Lanthanide Fluorometric Immunoassay) format.[5]
 - Data Analysis: The percentage of kinase activity is plotted against the logarithm of the AT7519 concentration, and the IC50 value is calculated using a non-linear regression model.

Cell-Based Proliferation Assays

These assays measure the effect of AT7519 on the viability and proliferation of cancer cell lines.

- Objective: To determine the concentration of AT7519 that inhibits cell growth by 50% (GI50) or reduces cell viability by 50% (IC50).
- Methodology (MTS/MTT Assay):



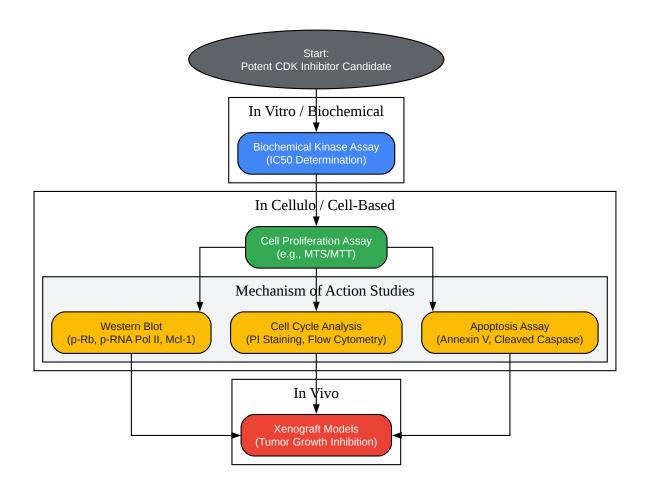
- Cell Seeding: Human tumor cell lines (e.g., HCT116, HL60) are seeded into 96-well plates and allowed to adhere overnight.[2][10]
- Compound Treatment: Cells are treated with a serial dilution of AT7519 or a vehicle control (e.g., DMSO) for a specified duration, typically 48 to 72 hours.[1][2]
- Reagent Addition: A tetrazolium salt reagent (e.g., MTS or MTT) is added to each well.[2]
 Metabolically active cells convert the reagent into a colored formazan product.
- Incubation and Measurement: After a short incubation period (e.g., 2-6 hours), the absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[2]
- Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of cell viability relative to the vehicle control.
 IC50 values are then determined by plotting viability against drug concentration.

Mechanistic Cell-Based Assays

- Western Blotting: This technique is used to assess the phosphorylation status of CDK substrates and the expression levels of downstream proteins.
 - Cell Lysis: Cells treated with AT7519 for various times are lysed to extract total protein.
 - Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
 - Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
 - Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins, such as phospho-Rb (T821), phospho-RNA Pol II (Ser2/Ser5), Mcl-1, and cleaved PARP.[2][3][10] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
 substrate. The results confirm target engagement and downstream pathway modulation.[2]



- Cell Cycle Analysis: This method quantifies the distribution of cells in different phases of the cell cycle.
 - Cell Treatment and Fixation: Cells are treated with AT7519, harvested, and fixed in cold ethanol.
 - Staining: Fixed cells are treated with RNase and stained with a fluorescent DNAintercalating dye, such as propidium iodide (PI).
 - Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The
 resulting histogram shows distinct peaks corresponding to the G0/G1, S, and G2/M
 phases of the cell cycle, allowing for quantification of cell cycle arrest.[1]





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Caption: A typical workflow for preclinical evaluation of a CDK inhibitor.

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